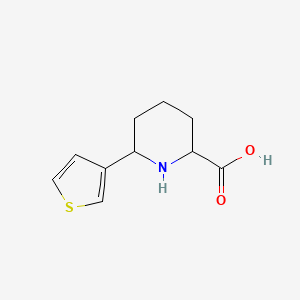![molecular formula C13H21NO B13304015 3-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol](/img/structure/B13304015.png)
3-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol is an organic compound with the molecular formula C13H21NO It is a secondary amine and alcohol, characterized by the presence of a phenyl group, a methyl group, and a hydroxyl group attached to a propyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol typically involves the reaction of 2-methyl-1-phenylpropan-1-amine with propylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a temperature of around 60-80°C and stirred for several hours until the desired product is formed .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may include additional purification steps, such as distillation or recrystallization, to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-[(2-Methyl-1-phenylpropyl)amino]propan-2-one.
Reduction: Formation of 3-[(2-Methyl-1-phenylpropyl)amino]propan-1-amine.
Substitution: Formation of 3-[(2-Methyl-1-phenylpropyl)amino]propyl halides or ethers.
Wissenschaftliche Forschungsanwendungen
3-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical reactions
Wirkmechanismus
The mechanism of action of 3-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The presence of the phenyl and methyl groups enhances its binding affinity to target sites, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenyl-1-propanol: Similar structure but lacks the amino group.
1-Amino-2-methylpropan-2-ol: Contains an amino group but differs in the position of the hydroxyl group.
3-[(2-Methyl-1-phenylpropyl)amino]propan-2-ol: Similar structure but with the hydroxyl group at a different position
Uniqueness
3-[(2-Methyl-1-phenylpropyl)amino]propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H21NO |
|---|---|
Molekulargewicht |
207.31 g/mol |
IUPAC-Name |
3-[(2-methyl-1-phenylpropyl)amino]propan-1-ol |
InChI |
InChI=1S/C13H21NO/c1-11(2)13(14-9-6-10-15)12-7-4-3-5-8-12/h3-5,7-8,11,13-15H,6,9-10H2,1-2H3 |
InChI-Schlüssel |
VCCAEKCOPHCCER-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C1=CC=CC=C1)NCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Pentan-3-yl)-1,7-diazaspiro[4.5]decane](/img/structure/B13303935.png)
amine](/img/structure/B13303950.png)
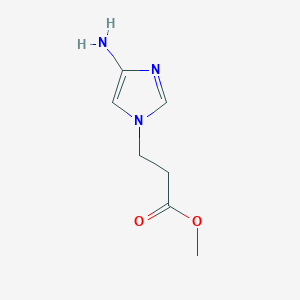
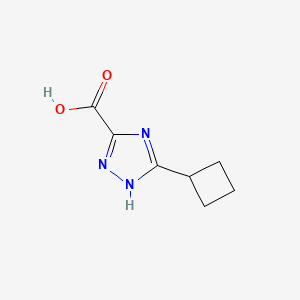
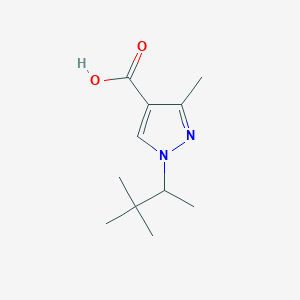
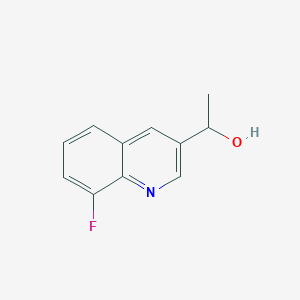
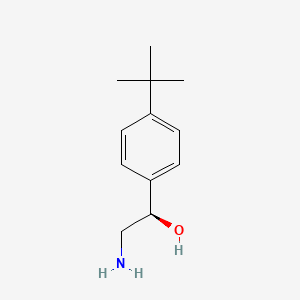
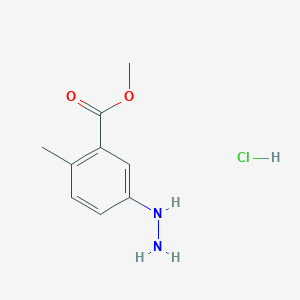

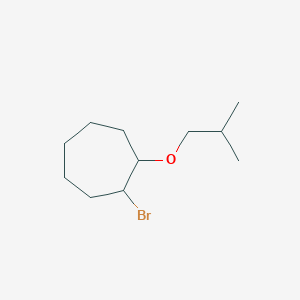
![3-[(5-Bromo-2-methylphenyl)methoxy]azetidine](/img/structure/B13303989.png)


